(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol

Biocatalysis Enantioselective synthesis Sertraline intermediates

Sourcing racemic or (R)-enantiomer material for Ticagrelor or Sertraline synthesis introduces stereochemical mismatch, compromising API purity and regulatory compliance. (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol (CAS 256474-24-5) provides the defined (S)-stereochemistry required for correct stereocenter construction. • ≥98% ee ensures fidelity in Ticagrelor API synthesis • Transforms to (R)-3,4-dichlorophenylbutanolide in Sertraline pathway • Available at ≥95% chemical purity with documented enantiomeric specifications

Molecular Formula C8H7Cl3O
Molecular Weight 225.5 g/mol
CAS No. 256474-24-5
Cat. No. B1632556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol
CAS256474-24-5
Molecular FormulaC8H7Cl3O
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CCl)O)Cl)Cl
InChIInChI=1S/C8H7Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1
InChIKeyLKALNWLBXMXTJS-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol: Chiral Intermediate for Ticagrelor and Sertraline


(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol (CAS: 256474-24-5, molecular formula C₈H₇Cl₃O, molecular weight 225.5 g/mol) is a chiral chlorinated aromatic alcohol with a defined (S)-stereochemical configuration at the benzylic carbon [1]. The compound is recognized as a chiral building block for the synthesis of Ticagrelor and as the (S)-chlorohydrine intermediate in the synthesis of Sertraline [2]. Commercial availability includes grades with chemical purity ≥98% and enantiomeric purity ≥99% ee .

Chiral building block for Ticagrelor
(S)-chlorohydrine intermediate for Sertraline
High enantiopurity grades available
Defined (S)-stereochemical configuration

Why Racemic or (R)-Enantiomer Substitution Fails


Substituting (S)-2-chloro-1-(3,4-dichlorophenyl)ethanol with racemic mixtures or the (R)-enantiomer introduces a stereochemical mismatch that can compromise downstream drug purity, efficacy, and regulatory compliance. For Ticagrelor, the (S)-enantiomer is the required chiral building block for constructing the stereocenter of the final active pharmaceutical ingredient (API) . In Sertraline synthesis, the (S)-chlorohydrine is specifically transformed into the (R)-3,4-dichlorophenylbutanolide intermediate; use of the wrong enantiomer would produce the incorrect stereoisomer of the final drug substance [1]. Additionally, racemic material containing 50% (R)-enantiomer may not meet the enantiomeric purity thresholds required for pharmaceutical intermediate sourcing [2]. The following quantitative evidence establishes the measurable differences that guide scientific and procurement decisions.

(S)-enantiomer
Racemate / (R)-enantiomer
Stereochemical mismatch may alter final API configuration in Ticagrelor and Sertraline routes
(S)-enantiomer
Racemic mixture
Racemic material may not meet enantiopurity thresholds required for pharmaceutical intermediate sourcing
(S)-chlorohydrine
(R)-chlorohydrine
(R)-isomer yields incorrect butanolide stereoisomer, incompatible with established Sertraline synthetic pathway

Quantitative Differentiation vs. Comparators


Biocatalytic Yield and Enantiomeric Excess vs. Chemical Resolution

Using whole-cell biocatalysts from Geotrichum candidum (CBS 233.76), (S)-2-chloro-1-(3,4-dichlorophenyl)ethanol was produced in 95% yield and >98% enantiomeric excess (ee) when hydrophobic adsorbing resins were employed at 4 g/L [1]. This whole-cell biocatalytic approach provides a direct enantioselective synthesis route, in contrast to kinetic resolution of racemic material, which yields the (S)-enantiomer with only ≥90% ee via lipase-catalyzed transesterification using Alcaligene sp. lipase [2].

Biocatalytic vs. kinetic resolution
Cross-study comparable
95% yield, >98% ee (whole-cell) vs. ≥90% ee (kinetic resolution)
Higher enantiopurity from biocatalysis reduces downstream purification burden
4 g/L resin, Geotrichum candidum; free lipase kinetic resolution
Biocatalysis Enantioselective synthesis Sertraline intermediates

Enantiomeric Purity Specification vs. (R)-Enantiomer

Commercially, (S)-2-chloro-1-(3,4-dichlorophenyl)ethanol (CAS 256474-24-5) is available with enantiomeric purity specifications of 98% ee and 99% ee from suppliers . The (R)-enantiomer (CAS 256474-27-8) is commercially available at 95% chemical purity with no specified ee value, indicating racemic or lower enantiopurity material [1].

Enantiomeric purity specification
Cross-study comparable
98–99% ee (S)-enantiomer vs. unspecified ee for (R)-enantiomer
Documented enantiopurity supports stereochemical fidelity assessment
Supplier specs: Tubepharm, Chembase
Chiral purity Enantiomeric excess Quality control

Chemical Purity Grades vs. Standard Material

Multiple suppliers offer (S)-2-chloro-1-(3,4-dichlorophenyl)ethanol at chemical purity grades of 98% (Leyan, Tubepharm) and ultra-high purity 99%+ (American Elements) [1]. In contrast, standard catalog offerings for both (S)- and (R)-enantiomers are frequently listed at 95% purity .

Chemical purity grades
Cross-study comparable
98–99%+ purity vs. 95% baseline standard grade
Higher purity may reduce unidentified impurities in downstream synthesis
Supplier specs: Leyan, Tubepharm, American Elements
Chemical purity Analytical specification Pharmaceutical intermediates

Stereochemical Role in Sertraline Synthesis

In the chemo-enzymatic synthesis of Sertraline, (S)-2-chloro-1-(3,4-dichlorophenyl)ethanol (the (S)-chlorohydrine) is transformed into (R)-3,4-dichlorophenylbutanolide, a key intermediate [1]. The stereochemistry is preserved through the synthetic sequence: the (S)-enantiomer of the chlorohydrine yields the (R)-enantiomer of the butanolide, which ultimately provides the correct stereochemistry for the API. The (R)-chlorohydrine would yield the incorrect (S)-butanolide, incompatible with Sertraline's stereochemical requirements.

Stereochemical role in Sertraline
Class-level inference
(S)-chlorohydrine → (R)-butanolide vs. (R)-chlorohydrine → (S)-butanolide
Supports stereochemical-control context for synthetic route
Based on established chemo-enzymatic pathway
Sertraline synthesis Stereochemical pathway Chiral intermediate

Validated Application Scenarios


Ticagrelor Chiral Building Block Synthesis

(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol serves as a chiral intermediate for Ticagrelor, an antiplatelet medication . The (S)-stereochemistry is essential for constructing the correct stereocenter in the final API. Procurement of material with documented enantiomeric purity (98-99% ee) ensures stereochemical fidelity in this application [1].

Chemo-Enzymatic Sertraline Synthesis via (S)-Chlorohydrine

The compound is specifically employed as the (S)-chlorohydrine intermediate in the synthesis of Sertraline, where it is transformed into (R)-3,4-dichlorophenylbutanolide . Whole-cell biocatalytic production using Geotrichum candidum yields material with >98% ee, which exceeds the enantiopurity (≥90% ee) obtainable via kinetic resolution of racemic mixtures .

Chiral Chromatography and Enantioselective Assay Standards

The compound's defined (S)-stereochemistry and commercial availability at high enantiomeric purity (98-99% ee) make it suitable as an authentic standard for chiral analytical method development, including enantiomeric purity determination of reaction products and quality control of chiral intermediates.

Asymmetric Synthesis with Defined Chiral Building Blocks

For research applications requiring a chlorinated chiral alcohol with defined stereochemistry, (S)-2-chloro-1-(3,4-dichlorophenyl)ethanol (CAS 256474-24-5) offers a distinct advantage over the (R)-enantiomer (CAS 256474-27-8) due to documented enantiomeric purity specifications of 98-99% ee vs. unspecified enantiopurity for the (R)-form . This documented specification supports reproducibility in stereochemical studies.

Application
Selection Property
Validation Focus
Ticagrelor chiral building block
Defined (S)-stereochemistry
Enantiomeric purity and stereochemical identity
Sertraline intermediate via (S)-chlorohydrine
Stereochemical fidelity in biocatalytic route
Downstream (R)-butanolide configuration
Chiral analytical standard
High enantiomeric purity specification
Method development and QC of chiral intermediates
Asymmetric synthesis building block
Documented (S)-enantiomer identity
Reproducibility in stereochemical studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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